3-chloro-N-methylisonicotinamide
Description
3-Chloro-N-methylisonicotinamide is a pyridine-derived compound featuring a carboxamide group at position 4 (isonicotinamide backbone), a chlorine substituent at position 3, and a methyl group attached to the amide nitrogen. While direct data on this compound is absent in the provided evidence, its structure can be inferred from related analogs. The chlorine atom enhances electrophilicity, influencing reactivity in cross-coupling reactions, while the methyl group modulates lipophilicity and metabolic stability .
Properties
Molecular Formula |
C7H7ClN2O |
|---|---|
Molecular Weight |
170.59 g/mol |
IUPAC Name |
3-chloro-N-methylpyridine-4-carboxamide |
InChI |
InChI=1S/C7H7ClN2O/c1-9-7(11)5-2-3-10-4-6(5)8/h2-4H,1H3,(H,9,11) |
InChI Key |
UOEQDNBHTJLQRS-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=C(C=NC=C1)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-methylisonicotinamide typically involves the chlorination of N-methylpyridine-4-carboxamide. One common method includes the reaction of N-methylpyridine-4-carboxamide with thionyl chloride (SOCl2) in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, leading to the formation of this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-methylisonicotinamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines (e.g., methylamine) and thiols (e.g., thiophenol). These reactions are typically carried out in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be used to modify the compound.
Major Products Formed
Substitution Reactions: Products include N-methylpyridine-4-carboxamide derivatives with various substituents replacing the chlorine atom.
Oxidation and Reduction: Products can range from oxidized forms such as carboxylic acids to reduced forms like amines.
Scientific Research Applications
3-chloro-N-methylisonicotinamide has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding, providing insights into biochemical pathways.
Industrial Applications: It is utilized in the production of agrochemicals and other industrial chemicals, where its reactivity and stability are advantageous.
Mechanism of Action
The mechanism of action of 3-chloro-N-methylisonicotinamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to therapeutic effects. The pathways involved often include inhibition of key enzymes in metabolic or signaling pathways .
Comparison with Similar Compounds
Structural and Functional Insights
- Substituent Effects: Chlorine Position: Chlorine at C3 (as in this compound) vs. C2 (in 2-chloro-N-phenylisonicotinamide) alters electronic distribution, affecting reactivity in nucleophilic aromatic substitution . Amide Substituents: Methyl (lipophilic) vs. phenyl (bulky) or amino (polar) groups on the amide nitrogen significantly influence solubility and bioavailability. For instance, 1-methylnicotinamide chloride’s quaternary ammonium structure renders it highly water-soluble , whereas N-phenyl derivatives may exhibit lower solubility .
- Biological Relevance: 3-Amino-2-chloroisonicotinamide’s amine group facilitates hydrogen bonding with target proteins, making it a candidate for kinase inhibitors . The hydroxyl group in N-(3-chloro-2-methylphenyl)-2-hydroxynicotinamide could enhance binding to enzymes like cyclooxygenase, analogous to clonixin-related compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
